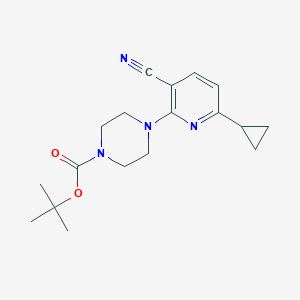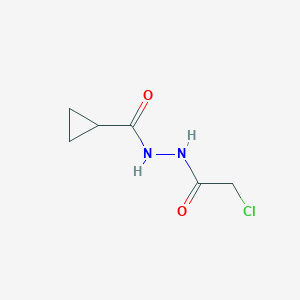
N'-(2-chloroacetyl)cyclopropanecarbohydrazide
Übersicht
Beschreibung
“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 1092277-56-9 . It has a molecular weight of 176.6 and its IUPAC name is N’-(2-chloroacetyl)cyclopropanecarbohydrazide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is 1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N’-(2-chloroacetyl)cyclopropanecarbohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 176.6 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antitumor Activity
N'-(2-chloroacetyl)cyclopropanecarbohydrazide has been utilized in the synthesis of novel pyrazole derivatives through heterocyclic synthesis processes. These derivatives have shown significant antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some compounds demonstrated higher inhibitory effects compared to the positive control, doxorubicin, highlighting their potential in cancer therapy (Mohareb, El-Sayed, & Abdelaziz, 2012).
Direct N-Cyclopropylation
The direct cyclopropyl transfer onto cyclic amides and azoles, employing a cyclopropylbismuth reagent, is another notable application. This process facilitates the N-cyclopropylation of important nitrogenated compounds, which are prevalent in pharmaceuticals. The method offers an innovative approach to enhance the structural complexity and potential pharmacological properties of cyclic amides and azoles (Gagnon et al., 2007).
Anticancer Agent Development
Further research into cyclopropane carbohydrazide derivatives has led to the identification of compounds with promising anticancer activity. A novel series synthesized via Knoevenagel condensation demonstrated significant inhibition of cancer cell lines at micromolar concentrations. These findings are instrumental in the development of new anticancer agents, emphasizing the versatility of cyclopropane carbohydrazide derivatives in medicinal chemistry (Swamy et al., 2016).
Antidepressant and Nootropic Agents
The cyclopropane carbohydrazide framework has been explored for its potential in creating antidepressant and nootropic agents. Specific derivatives have shown high activity in animal models, indicating their potential for treating depression and enhancing cognitive functions. This research contributes to the development of novel CNS-active agents with improved potency and safety profiles (Thomas et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms, which represent corrosive and harmful substances, respectively .
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)cyclopropanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)8-9-6(11)4-1-2-4/h4H,1-3H2,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOTZSLMQLWNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





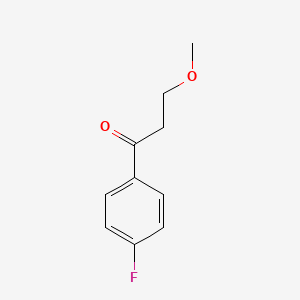
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
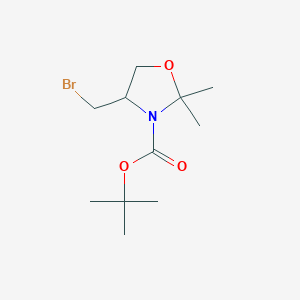
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)


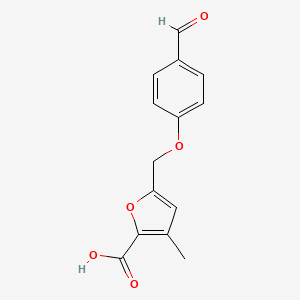
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)


